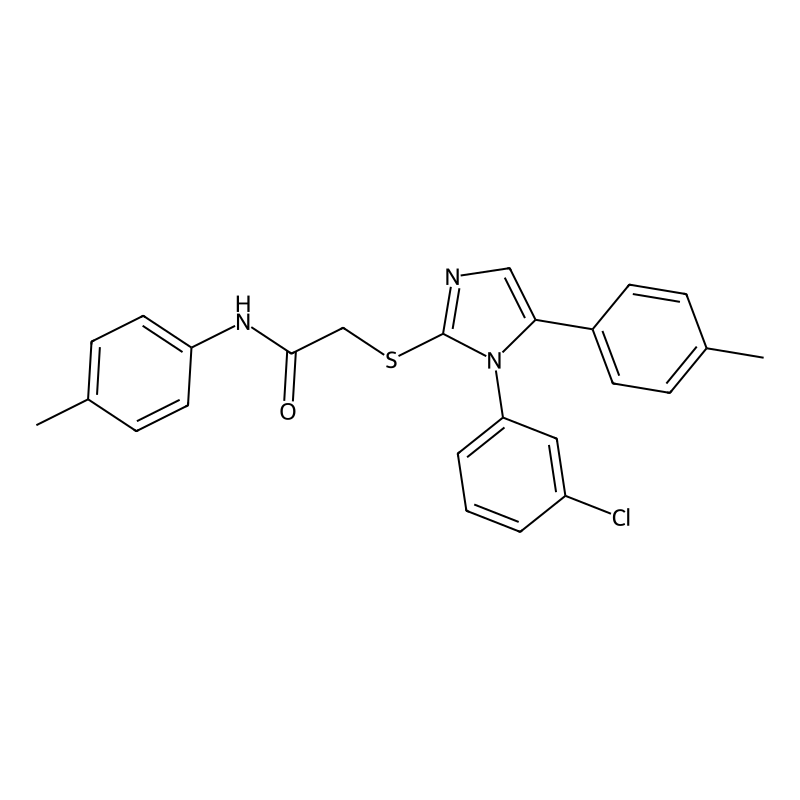

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry:

- The presence of the imidazole ring suggests potential for targeting enzymes or receptors containing histidine residues. Imidazole-based compounds are known to have diverse biological activities, including acting as antimicrobials, antifungals, and anti-inflammatory agents .

Material Science:

- The molecule's structure incorporates aromatic rings and a thioether linkage, which could be of interest for the development of new materials with specific properties, such as conductivity or thermal stability. Aromatic and thioether-containing molecules are often studied for their potential applications in organic electronics and functional polymers .

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule notable for its structural features, including an imidazole ring, a thioether linkage, and an acetamide group. Its molecular formula is , with a molecular weight of approximately 448.0 g/mol. The presence of substituents such as 3-chlorophenyl and p-tolyl enhances the compound's unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

- Nucleophilic substitutions at the sulfur atom in the thioether linkage.

- Acylation reactions involving the acetamide group, which can be modified to produce various derivatives.

- Redox reactions, where the imidazole ring may participate in electron transfer processes under specific conditions.

These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential for further derivatization.

Research indicates that compounds containing imidazole rings exhibit diverse biological activities, including:

- Antimicrobial properties: The compound has shown potential as an antimicrobial agent against various pathogens.

- Antifungal activity: It may inhibit fungal growth, similar to other imidazole derivatives.

- Anticancer effects: Preliminary studies suggest that it could act as an enzyme inhibitor or receptor modulator, contributing to its anticancer properties.

The unique combination of substituents in this compound may enhance its interaction with biological targets, warranting further pharmacological investigations.

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves several steps:

- Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

- Thioether Formation: A thioether linkage is introduced by reacting a thiol with a suitable electrophile.

- Acetamide Group Introduction: The final step involves acylating the amine with acetic anhydride or acetyl chloride to form the acetamide.

These steps often require specific solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., triethylamine) to optimize yield and purity.

The compound has several potential applications:

- Pharmaceutical Research: Due to its biological activity, it can be explored as a lead compound for drug development targeting infections or cancer.

- Materials Science: Its unique structure may allow for applications in creating functional materials or sensors.

- Biochemical Studies: It can serve as a tool compound in studying enzyme mechanisms or receptor interactions.

Interaction studies have indicated that this compound may modulate various biological pathways. For instance:

- Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes involved in disease processes.

- Receptor Modulation: Preliminary data suggest it may interact with certain receptors, influencing cellular signaling pathways.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | Similar imidazole structure with a different chlorophenyl substitution | |

| N-(4-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Lacks one methyl group but retains similar biological activity | |

| N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Features different substitution patterns impacting activity |

These compounds illustrate the diversity within imidazole derivatives while highlighting the unique structural attributes of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide that may influence its biological activity and applications.